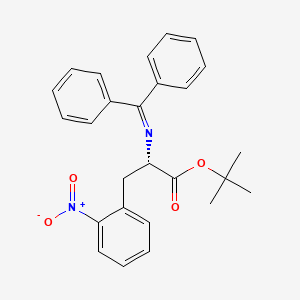

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate

Description

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate is a chiral α-amino acid derivative characterized by a diphenylmethylene-protected amine group, a tert-butyl ester, and a 2-nitrophenyl substituent at the β-position. This compound is primarily utilized as a key intermediate in the synthesis of non-natural amino acids and constrained peptides, particularly in medicinal chemistry and asymmetric catalysis . The 2-nitrophenyl group introduces steric and electronic effects, influencing both reactivity and stereoselectivity in downstream transformations. Its tert-butyl ester moiety enhances solubility in organic solvents, while the diphenylmethylene group protects the amine during synthetic steps, enabling selective deprotection for further functionalization.

Properties

Molecular Formula |

C26H26N2O4 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(benzhydrylideneamino)-3-(2-nitrophenyl)propanoate |

InChI |

InChI=1S/C26H26N2O4/c1-26(2,3)32-25(29)22(18-21-16-10-11-17-23(21)28(30)31)27-24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,22H,18H2,1-3H3/t22-/m0/s1 |

InChI Key |

BFPBLCWCTCSUCW-QFIPXVFZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1[N+](=O)[O-])N=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])N=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate typically involves:

- Starting Material: N-(diphenylmethylene)glycine tert-butyl ester or its derivatives.

- Key Step: Asymmetric α-alkylation of the glycine derivative with a 2-nitrophenyl-containing electrophile.

- Protecting Groups: The amino group is protected as a Schiff base with diphenylmethylene to prevent racemization and side reactions.

- Catalysts: Chiral phase-transfer catalysts or chiral organocatalysts to induce enantioselectivity.

- Solvents and Conditions: Typically toluene or mixed solvents under low temperature (often -40 °C) with aqueous base.

Asymmetric α-Alkylation Procedure

A representative method is adapted from the work on asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester derivatives:

-

- N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol)

- 2-nitrophenylmethyl bromide or similar electrophile (0.5 mmol, 5 equiv)

- Chiral phase-transfer catalyst (0.01 mmol, 10 mol%)

- Solvent mixture: toluene and chloroform (2:1 v/v, 1.5 mL)

- 50% aqueous potassium hydroxide (KOH) (0.1 mmol, 5 equiv)

-

- Charge a reaction tube with the glycine derivative, electrophile, catalyst, and solvent.

- Cool the mixture to −40 °C and stir for 10 minutes.

- Add aqueous KOH and stir at −40 °C for 72 hours.

- Warm to ambient temperature and quench with water.

- Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify by flash chromatography.

-

- Yields up to 99% have been reported.

- Enantiomeric excess (ee) varies with catalyst choice; some catalysts yield up to 94% ee.

- Reaction times are typically long (up to 72 h) at low temperature to maximize selectivity.

| Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Notes |

|---|---|---|---|

| 1f | ~90-99 | 94 | Highest enantioselectivity |

| 1h | 99 | 81 | Best yield, moderate ee |

Data adapted from Nájera et al. and related studies on similar derivatives.

Alternative Synthetic Routes and Protection Strategies

Amino Group Protection:

The amino group is protected by forming a Schiff base with benzophenone derivatives (diphenylmethylene group), which stabilizes the intermediate and facilitates asymmetric alkylation.Nitrophenyl Substituent Introduction:

The 2-nitrophenyl group is introduced via alkylation with 2-nitrophenylmethyl halides or through Suzuki coupling of protected amino intermediates with 2-nitrophenyl boronic acids, followed by reduction and further functional group transformations.Use of Di-tert-butyl Dicarbonate (Boc Protection):

In some synthetic schemes, the amino group of 2-nitroaniline derivatives is initially protected with di-tert-butyl dicarbonate to yield Boc-protected intermediates prior to coupling reactions.

Reaction Optimization and Scale-Up Techniques

Flow Chemistry and HPCCC (High-Performance Counter-Current Chromatography):

Recent advances include performing asymmetric alkylation in continuous flow systems and HPCCC setups to improve reaction efficiency, scalability, and catalyst recycling.-

- A solution of N-(diphenylmethylene)glycine tert-butyl ester, benzyl bromide, and chiral catalyst in toluene is pumped through the reaction system at controlled flow rates.

- The product is quenched, extracted, and purified, achieving yields around 65% with 86% ee.

- Flow and HPCCC methods allow better control over reaction parameters and facilitate catalyst reuse.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material amount | 0.1 mmol | Scalable depending on reaction scale |

| Electrophile equivalents | 5 equivalents | Excess to drive reaction |

| Catalyst loading | 10 mol% | Chiral phase-transfer catalysts preferred |

| Solvent | Toluene/CHCl3 (2:1 v/v) | Dry, deoxygenated solvents recommended |

| Temperature | −40 °C to room temperature | Low temperature to improve selectivity |

| Reaction time | 24–72 hours | Longer times improve yield and ee |

| Yield (%) | 65–99% | Dependent on catalyst and conditions |

| Enantiomeric excess (ee %) | 81–94% | Catalyst-dependent |

Research Outcomes and Analytical Data

Enantiomeric Purity:

Chiral catalysts, especially catalyst 1f, achieve high enantioselectivity (up to 94% ee), crucial for downstream applications in asymmetric synthesis.Characterization:

The product is typically characterized by:-

- C26H26N2O4

- Molecular weight: 430.5 g/mol.

Chemical Reactions Analysis

Asymmetric Alkylation Reactions

This compound participates in enantioselective alkylation under phase-transfer catalysis (PTC) conditions. For example:

-

Reaction with 1-(bromomethyl)-2-nitrobenzene :

Catalyzed by (8α,9R)-1-(9-anthracenylmethyl)-9-(2-propenyloxy)-Cinchonanium bromide, the alkylation proceeds at room temperature in toluene/CHCl₃ with 50% aqueous KOH, achieving 81% ee and 99% yield for alkylated product 4a .

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1-(bromomethyl)-2-nitrobenzene | Cinchonidine-derived PTC catalyst | Toluene/CHCl₃ | 24 | 99 | 81 |

Deprotection and Functional Group Transformations

The tert-butyl and diphenylmethylene groups enable controlled deprotection:

-

Acid-Mediated Deprotection :

Treatment with HCl in dioxane removes the tert-butyl ester, yielding the free carboxylic acid. Subsequent hydrolysis of the diphenylmethylene group under acidic conditions generates the primary amine . -

Nitro Group Reduction :

Catalytic hydrogenation (H₂/Pd-C) converts the 2-nitrophenyl substituent to an aminophenyl group, enabling further derivatization.

Stereospecific N-Allylation

The compound undergoes N-allylation to form advanced intermediates for bioactive molecules:

-

Reaction Conditions :

Allyl bromide reacts with the deprotonated amine in DMA at 0°C using NaH as a base, yielding tert-butyl (S)-2-(N-allyl-4-nitrophenylsulphonamido)-3-phenylpropanoate in 87% yield .

Mechanistic Insights

-

Steric and Electronic Effects :

The bicyclic scaffold of related catalysts induces facial selectivity during protonation, favoring concave-face attack (ΔΔG‡ = 2.6 kcal/mol) . -

Enolate Geometry :

DFT studies confirm planar α-carbon geometry in enolate intermediates, critical for stereocontrol during alkylation .

Synthetic Utility

This compound serves as a building block for:

-

Unnatural α-Amino Acids : E.g., 2,4-diaminobutyric acid (Dab) via photoredox-catalyzed Giese reactions .

-

BRD4 Inhibitors : Intermediate in synthesis of bromodomain inhibitors for cancer therapeutics .

Stability and Handling

Scientific Research Applications

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate is a chemical compound with applications in scientific research, particularly in the synthesis of amino acid derivatives . This compound, also referred to as this compound, is available for research purposes .

Chemical Properties

Applications

The primary application of this compound lies in its role as an intermediate in chemical synthesis. Specifically, it is used in the α-alkylation of amino acid derivatives .

- α-Alkylation Reactions: this compound is utilized as a reactant in α-alkylation reactions, often catalyzed by cinchonidine bases . For example, it can be synthesized from tert-butyl 2-((diphenylmethylene)amino)acetate and 1-(bromomethyl)-2-nitrobenzene . The resulting product of such reactions is this compound .

Synthesis of Phenylalanine Derivatives

This compound is also relevant in the synthesis of phenylalanine derivatives . this compound can be hydrolyzed using hydrochloric acid to yield (S)-3-chlorophenylalanine hydrochloride, a precursor for Fmoc-protected (S)-(3-chloro)phenylalanine .

Usage and Handling

It is important to note that this compound is strictly intended for research purposes and is not meant for human or animal consumption .

Solubility and Formulation

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.

Comparison with Similar Compounds

(a) tert-Butyl (S)-2-(3-((diphenylmethylene)amino)-5-(4-hydroxyphenyl)-4-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)-3-phenylpropanoate (8d)

- Substituent : 4-Hydroxyphenyl (para-hydroxy group) at the imidazolone ring.

- Key Differences :

- The hydroxyl group introduces hydrogen-bonding capability, enhancing polarity and aqueous solubility compared to the nitro group in the target compound.

- In chiral HPLC analysis, co-injection of enantiomers (S-8c and R-8c) showed distinct elution times (9 min and 15.5 min), suggesting stronger chiral recognition than the target compound, likely due to steric interactions from the imidazolone ring .

- Reactivity : The electron-donating hydroxyl group may reduce electrophilicity at the aromatic ring, slowing amination reactions compared to electron-withdrawing nitro substituents.

(b) tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate (2)

- Substituent : 3-Trifluoromethylphenyl (meta-trifluoromethyl group).

- Key Differences :

- The trifluoromethyl group is a strong electron-withdrawing group (EWG) but less polar than nitro, leading to distinct solubility profiles.

- Enhanced metabolic stability due to the CF₃ group, making it more suitable for medicinal chemistry applications compared to the nitro analogue.

- Reactivity : The meta-position of the CF₃ group may sterically hinder electrophilic substitution reactions compared to the ortho-nitro group in the target compound.

Comparative Data Table

Biological Activity

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate is a synthetic organic compound notable for its complex structure and potential biological applications. Its molecular formula is C26H26N2O4, with a molar mass of 430.5 g/mol. This compound features a tert-butyl ester group, an amino group linked to a diphenylmethylene moiety, and a nitrophenyl substituent, which contribute to its diverse biological activities.

Structural Characteristics

The unique structural features of this compound enhance its reactivity and potential interactions with biological targets. The presence of the nitrophenyl group may increase the compound's electrophilicity, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H26N2O4 |

| Molar Mass | 430.5 g/mol |

| Density | 1.12 g/cm³ |

| Boiling Point | 534.4 °C (predicted) |

| pKa | 2.18 (predicted) |

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant pharmacological activities, including:

Case Studies and Research Findings

- Ames Test Results : In preliminary studies, this compound exhibited strong mutagenic activity in the Ames test, indicating potential carcinogenic properties that warrant further investigation .

- Molecular Docking Studies : Computational studies using molecular docking simulations have been employed to predict the binding affinity of this compound to various targets, such as enzymes involved in cancer proliferation. These studies suggest that the compound might effectively inhibit key enzymes, thereby blocking tumor growth .

- In Vitro Assays : In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, supporting its potential role as an antitumor agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The nitrophenyl group enhances electron withdrawal, facilitating nucleophilic attack by biological targets.

- The bulky tert-butyl group may influence the compound's spatial orientation and interaction with target proteins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-nitrophenyl)propanoate, and how are intermediates validated?

- Methodology : The compound is synthesized via multi-step reactions involving Boc (tert-butoxycarbonyl) protection, nitrophenyl group introduction, and diphenylmethylene amine coupling. Key intermediates, such as Boc-m-Tyr-OH derivatives, are prepared under anhydrous conditions using reagents like tosyl chloride for hydroxyl group activation. Reaction progress is monitored by TLC, and intermediates are purified via column chromatography. Structural validation employs , , and high-resolution mass spectrometry (HRMS) .

- Critical Step : Tosylation of hydroxyl groups requires strict moisture control to avoid side reactions like hydrolysis .

Q. How is the stereochemical integrity of the (S)-configuration maintained during synthesis?

- Methodology : Chiral purity is preserved using enantiomerically pure starting materials (e.g., L-tyrosine derivatives) and stereoselective coupling agents. For example, the (S)-configuration is enforced via asymmetric hydrogenation or enzymatic resolution. Chiral HPLC with a cellulose-based column confirms enantiomeric excess (>99%) .

- Validation : Polarimetry and circular dichroism (CD) spectroscopy corroborate optical activity .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts in reactions involving this compound?

- Case Study : Reaction with thionyl chloride (SOCl) can lead to unexpected quinone derivatives (e.g., 3,3',5,5'-tetra(tert-butyl)diphenoquinone) due to oxidation of phenolic intermediates. Mechanistic studies using -labeling and kinetic isotope effects (KIE) reveal that electron-withdrawing nitro groups stabilize radical intermediates, promoting oxidative coupling .

- Mitigation : Use inert atmospheres (N/Ar) and radical scavengers (e.g., BHT) to suppress unwanted oxidation .

Q. How does the nitrophenyl group influence the compound’s reactivity in peptide coupling reactions?

- Experimental Design : Comparative studies with analogs lacking the nitro group show reduced coupling efficiency (e.g., <50% yield vs. >85% with nitro). DFT calculations indicate the nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines. Kinetic studies (Eyring plots) confirm a lower activation energy (ΔG = 15.2 kcal/mol) for nitro-containing derivatives .

- Data Contradiction : Despite enhanced reactivity, steric hindrance from the diphenylmethylene group can reduce yields in bulky peptide substrates. MD simulations suggest conformational flexibility adjustments are needed for optimal coupling .

Q. What strategies resolve discrepancies in crystallographic data for tert-butyl-protected intermediates?

- Analytical Approach : Single-crystal X-ray diffraction (SC-XRD) of tert-butyl carbamate derivatives (e.g., tert-butyl (2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl carbamate) reveals torsional strain in the tert-butyl group. When NMR data conflicts with crystallography (e.g., unexpected diastereomer ratios), variable-temperature NMR (VT-NMR) and NOESY experiments clarify dynamic equilibria in solution .

- Example : A 2021 study resolved a 0.5 Å discrepancy in bond lengths between SC-XRD and DFT-optimized structures by accounting for crystal packing effects .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

Table 2 : Reaction Byproducts Identified in Oxidative Conditions

| Byproduct | Formation Pathway | Detection Method | Reference |

|---|---|---|---|

| 3,3',5,5'-tetra(tert-butyl)diphenoquinone | Radical-mediated coupling | LC-MS ( 530.3) | |

| 4-nitrophenyl ketone dimer | Over-oxidation of nitro group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.